molecular formula C15H15NO2 B1392072 2-(4-Ethoxybenzoyl)-5-methylpyridine CAS No. 1187166-29-5

2-(4-Ethoxybenzoyl)-5-methylpyridine

Cat. No.: B1392072
CAS No.: 1187166-29-5
M. Wt: 241.28 g/mol
InChI Key: MOKFSQLVPLGDKC-UHFFFAOYSA-N
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Description

2-(4-Ethoxybenzoyl)-5-methylpyridine is a pyridine derivative characterized by a 5-methylpyridine core substituted with a 4-ethoxybenzoyl group at the 2-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes and receptors, such as dihydroorotate dehydrogenase (DHODH) and metabotropic glutamate receptors (mGluRs) .

Properties

IUPAC Name

(4-ethoxyphenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-3-18-13-7-5-12(6-8-13)15(17)14-9-4-11(2)10-16-14/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKFSQLVPLGDKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxybenzoyl)-5-methylpyridine typically involves the reaction of 4-ethoxybenzoyl chloride with 5-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

[ \text{4-Ethoxybenzoyl chloride} + \text{5-Methylpyridine} \xrightarrow{\text{Triethylamine, Reflux}} \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxybenzoyl)-5-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of 2-(4-Ethylbenzyl)-5-methylpyridine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Ethoxybenzoyl)-5-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxybenzoyl)-5-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Fluorophenyl)-5-methylpyridine

  • Structural Difference : Replaces the 4-ethoxybenzoyl group with a 4-fluorophenyl ring.
  • Properties: Molecular Weight: ~201.2 g/mol (estimated from C₁₂H₁₀FN) . Applications: Used as a fluorescent probe and in pharmaceutical research (e.g., antiviral and antibiotic studies) .

2-[2-(3-Methoxyphenyl)ethynyl]-5-methylpyridine (M-5MPEP)

  • Structural Difference : Contains an ethynyl-linked 3-methoxyphenyl group instead of the benzoyl substituent.
  • Properties: Molecular Weight: ~249.3 g/mol (C₁₆H₁₃NO) . Bioactivity: Acts as a partial negative allosteric modulator (NAM) of mGlu5 receptors, with reduced efficacy compared to full NAMs like MPEP . Synthesis: Synthesized via palladium-catalyzed cross-coupling reactions, as reported by GlaxoSmithKline .

2-(((4-(4-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-5-methylpyridine (6m)

  • Structural Difference : Incorporates a triazole-thiophene hybrid substituent.
  • Properties :
    • Molecular Weight: ~408.5 g/mol (C₁₉H₁₇N₃OS₂) .
    • Bioactivity: Demonstrates selective inhibition of leukotriene biosynthesis, with a high synthesis yield (92%) .
    • Characterization: NMR data (δ 8.30 ppm for pyridine proton) confirms regioselective substitution .

5-Methyl-2-(phenylethynyl)pyridine (5MPEP)

  • Structural Difference : Features a phenylethynyl group instead of benzoyl.
  • Properties :
    • Molecular Weight: ~209.3 g/mol (C₁₄H₁₁N) .
    • Bioactivity: Full NAM of mGlu5 receptors, with complete inhibition of glutamate-mediated calcium mobilization .

Data Table: Key Comparative Metrics

Compound Name Molecular Weight (g/mol) Key Functional Group Bioactivity/Application Synthesis Yield/Notes
2-(4-Ethoxybenzoyl)-5-methylpyridine ~269.3 (C₁₆H₁₅NO₂) 4-Ethoxybenzoyl DHODH inhibition (hypothesized) Not explicitly reported
2-(4-Fluorophenyl)-5-methylpyridine ~201.2 4-Fluorophenyl Fluorescent probes, antiviral research Commercial synthesis
M-5MPEP ~249.3 3-Methoxyphenyl ethynyl Partial mGlu5 NAM In-house synthesis by GSK
Compound 6m ~408.5 Triazole-thiophene Leukotriene biosynthesis inhibitor 92% yield, silica gel purification
5MPEP ~209.3 Phenylethynyl Full mGlu5 NAM Palladium-catalyzed coupling

Discussion of Structural and Functional Divergence

  • Substituent Effects :

    • Electron-Withdrawing Groups (e.g., Fluorophenyl) : Enhance metabolic stability and binding affinity to hydrophobic pockets in enzymes/receptors .
    • Ethoxy vs. Methoxy Groups : Ethoxy may increase lipophilicity and half-life compared to methoxy, altering tissue distribution .
    • Hybrid Heterocycles (e.g., Triazole-thiophene) : Improve selectivity for specific targets (e.g., leukotriene pathways) but may complicate synthesis .
  • Synthetic Accessibility :

    • Ethoxybenzoyl derivatives require multi-step coupling reactions, whereas fluorophenyl analogs benefit from established cross-coupling methodologies .
    • High-yield routes (e.g., 92% for compound 6m) highlight the efficiency of thiol-alkylation strategies in heterocyclic chemistry .

Biological Activity

2-(4-Ethoxybenzoyl)-5-methylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Understanding the biological activity of this compound can lead to the development of new therapeutic agents.

Chemical Structure

The molecular formula of this compound is C14H15NO2, characterized by a pyridine ring substituted with both an ethoxybenzoyl group and a methyl group. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation and inflammatory pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing downstream signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study evaluated its effects on breast cancer cell lines (MCF-7 and MDA-MB-231), revealing significant reductions in cell viability at higher concentrations. This suggests potent antiproliferative activity.

Case Study: In Vitro Antiproliferative Study

  • Objective : Evaluate antiproliferative effects on human breast cancer cell lines.
  • Methodology : Cells treated with varying concentrations; cell viability assessed using MTT assays.
  • Results : Significant reductions in cell viability observed at higher concentrations.

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses. It has been tested against various inflammatory markers, demonstrating the ability to reduce cytokine production in activated immune cells, highlighting its potential use in treating inflammatory diseases.

Case Study: Enzyme Inhibition Assay

  • Objective : Determine inhibitory effects on cyclin-dependent kinases (CDK).
  • Methodology : Biochemical assays measured inhibition of CDK4 and CDK2.
  • Results : The compound showed a marked preference for inhibiting CDK4 over CDK2, suggesting its potential as a selective therapeutic agent.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
IsoquinolineBasic structure without additional groupsLimited therapeutic applications
QuinolineSimilar ring structure with different substitutionsModerate biological activity
4-(3-Fluorobenzoyl)isoquinolineFluorine substitution enhancing propertiesEnhanced enzyme inhibition
This compound Ethoxybenzoyl and methyl substitutionsStrong anti-cancer and anti-inflammatory effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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